molecular formula C21H27NO3 B10898408 2-(4-tert-butylphenoxy)-N-(2-ethoxybenzyl)acetamide

2-(4-tert-butylphenoxy)-N-(2-ethoxybenzyl)acetamide

Cat. No.: B10898408
M. Wt: 341.4 g/mol
InChI Key: GLUARSRSGJHKFA-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring and an ethoxybenzyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then reacted with an ethoxybenzylamine under basic conditions to form the desired amide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-TERT-BUTYL-PHENOXY)-N-(4-FLUORO-PHENYL)-ACETAMIDE
  • 2-(2-TERT-BUTYL-PHENOXY)-N-(2-FLUORO-PHENYL)-ACETAMIDE
  • 2-(2-TERT-BUTYL-PHENOXY)-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE

Uniqueness

2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2-ETHOXYBENZYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-ethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H27NO3/c1-5-24-19-9-7-6-8-16(19)14-22-20(23)15-25-18-12-10-17(11-13-18)21(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,22,23)

InChI Key

GLUARSRSGJHKFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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